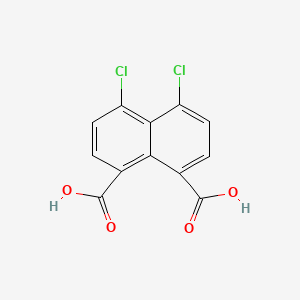

4,5-dichloro-1,8-naphthalenedicarboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4,5-dichloro-1,8-naphthalenedicarboxylic acid often involves the reaction of naphthalenedicarboxylic acid derivatives with various lanthanide(III) chlorides under hydrothermal conditions. For example, the reaction of 1,4-naphthalenedicarboxylic acid with lanthanide(III) chloride in the presence of a secondary ligand such as 4,4′-bipyridine can yield coordination polymers with diverse network architectures (Zheng et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds derived from 4,5-dichloro-1,8-naphthalenedicarboxylic acid can vary significantly based on the metal ions and the conditions under which the synthesis occurs. Structures can range from 2D layered frameworks to 3D extended frameworks, often featuring unique topologies and coordination modes (Liu et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving 4,5-dichloro-1,8-naphthalenedicarboxylic acid derivatives often include coordination to various metal ions, leading to the formation of polymers with interesting magnetic and luminescent properties. The π-rich aromatic organic ligands in these compounds can efficiently transfer absorbed light energy to metal ions, enhancing the luminescent properties of the resulting compounds (Liu et al., 2012).

Physical Properties Analysis

The physical properties of compounds derived from 4,5-dichloro-1,8-naphthalenedicarboxylic acid, such as luminescence and magnetism, are closely tied to their molecular structures. For example, the unique cubane-shaped clusters in some compounds contribute to their distinctive physical properties, including their magnetic behavior (Liu et al., 2012).

Applications De Recherche Scientifique

Environmental Toxicology and Pollution Studies

Polychlorinated Naphthalenes in the Environment : PCNs, including chlorinated naphthalenes, have been identified as persistent organic pollutants due to their potential toxicity, bioaccumulation, and long-range environmental transport. These compounds have historically been used as flame retardants in various consumer products, leading to widespread environmental dispersion. Continuous monitoring of highly toxic congeners is necessary due to their prevalence in environmental samples and potential health risks (Agunbiade et al., 2020).

Microbial Biodegradation of Polyaromatic Hydrocarbons : The microbial degradation of polycyclic aromatic hydrocarbons (PAHs), a class to which naphthalene derivatives belong, represents a critical pathway for the ecological recovery of contaminated sites. Understanding microbial catabolism of PAHs, including naphthalene and its derivatives, is essential for enhancing bioremediation efforts of polluted environments (Peng et al., 2008).

Industrial and Environmental Applications

Sources of Unintentionally Produced PCNs : Research on unintentional formation and emission of PCNs from industrial activities using thermal processes highlights the need for controlling emissions to mitigate environmental and health impacts. This context could imply the importance of monitoring and managing compounds like 4,5-dichloro-1,8-naphthalenedicarboxylic acid in industrial settings to prevent unintentional releases (Liu et al., 2014).

Environmental Monitoring and Safety : The occurrence and degradation of triclosan, a compound with structural similarity to chlorinated naphthalenes, underline the significance of monitoring synthetic chemicals in the environment. This research reflects the broader concern over synthetic compounds' persistence and toxicity, including those related to naphthalene derivatives, and their impact on human health and ecosystems (Bedoux et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

4,5-dichloronaphthalene-1,8-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O4/c13-7-3-1-5(11(15)16)9-6(12(17)18)2-4-8(14)10(7)9/h1-4H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNPDRKCMZWQJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993504 | |

| Record name | 4,5-Dichloronaphthalene-1,8-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloronaphthalene-1,8-dicarboxylic acid | |

CAS RN |

7267-11-0 | |

| Record name | 4,5-Dichloronapthalene-1,8-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007267110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichloronaphthalene-1,8-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)

![2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B5514690.png)

![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5514704.png)

![N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5514707.png)

![4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)

![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)

![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5514745.png)

![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)